2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol
CAS No.: 325472-91-1
Cat. No.: VC6870357
Molecular Formula: C16H14BrNO
Molecular Weight: 316.198
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325472-91-1 |
|---|---|
| Molecular Formula | C16H14BrNO |
| Molecular Weight | 316.198 |
| IUPAC Name | 2-[(4-bromophenyl)iminomethyl]-6-prop-2-enylphenol |
| Standard InChI | InChI=1S/C16H14BrNO/c1-2-4-12-5-3-6-13(16(12)19)11-18-15-9-7-14(17)8-10-15/h2-3,5-11,19H,1,4H2 |
| Standard InChI Key | KBLGLGIFEOWYHL-WOJGMQOQSA-N |
| SMILES | C=CCC1=C(C(=CC=C1)C=NC2=CC=C(C=C2)Br)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₆H₁₄BrNO, with an average molecular mass of 316.198 g/mol and a monoisotopic mass of 315.025876 g/mol . Key structural features include:
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A phenolic ring substituted with an allyl group (-CH₂CH=CH₂) at the 2-position.
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An (E)-configured imine bond at the 6-position, linking to a 4-bromophenyl group.
Table 1: Physicochemical Properties
The (E)-stereochemistry is critical for maintaining planar geometry, facilitating π-π stacking and hydrogen bonding in crystalline states .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via condensation of 2-allyl-6-formylphenol with 4-bromoaniline under reflux in ethanol, catalyzed by acetic acid . This method aligns with protocols for analogous Schiff bases, yielding products purified through recrystallization .
Spectroscopic Characterization
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FT-IR: Stretching vibrations at ~1610 cm⁻¹ (C=N), ~3400 cm⁻¹ (O-H), and ~1240 cm⁻¹ (C-O) confirm the imine and phenolic groups .
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¹H/¹³C NMR: Key signals include δ 8.5 ppm (imine H), δ 5.8–6.2 ppm (allyl CH₂=CH₂), and δ 115–130 ppm (aromatic C-Br) .
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UV-Vis: Absorption bands at ~310 nm (π→π* transitions) and ~400 nm (n→π* transitions) indicate extended conjugation .
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The dihedral angle between the phenolic and bromophenyl rings is ~15°, suggesting moderate conjugation . Intermolecular O-H···N hydrogen bonds stabilize the crystal lattice .
Spectroscopic and Computational Studies
Hirshfeld Surface Analysis
Hirshfeld surfaces quantify intermolecular interactions, showing O-H···N (15%) and C-H···π (12%) contacts as dominant forces . The bromine atom participates in Br···H-C interactions (8%), enhancing packing efficiency .
DFT Calculations
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
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HOMO-LUMO Gap: 4.1 eV, indicating moderate chemical reactivity.
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Electrostatic Potential: Negative regions localized on the phenolic O and imine N, favoring electrophilic attacks .
Comparative Analysis with Related Compounds
Table 2: Substituent Effects on Molecular Properties
| Compound (CAS RN) | Substituents | Molecular Weight (g/mol) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 325472-91-1 | Allyl, 4-BrPh | 316.20 | 4.1 |
| 17696-48-9 | Methoxy, 4-BrPh | 306.16 | 3.9 |
| 477848-30-9 | 4-FPh, 4-Br | 324.15 | 4.3 |
Electron-withdrawing groups (e.g., -Br) increase HOMO-LUMO gaps, reducing reactivity compared to electron-donating groups (e.g., -OCH₃) .
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